3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by a butyl group at the third position and a chloromethyl group at the fifth position of the oxadiazole ring
Preparation Methods
The synthesis of 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of butylhydrazine with chloromethylformate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxadiazole derivatives with different functional groups. Reduction reactions may target the oxadiazole ring or the substituents, leading to a variety of products.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives such as:
3-Butyl-5-(methyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Butyl-5-(bromomethyl)-1,2,4-oxadiazole: Similar structure but with a bromine atom, which may alter its chemical properties and reactivity.
3-Butyl-5-(hydroxymethyl)-1,2,4-oxadiazole: Contains a hydroxyl group instead of a chlorine atom, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
3-butyl-5-(chloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-2-3-4-6-9-7(5-8)11-10-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLICAZMQVLJBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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